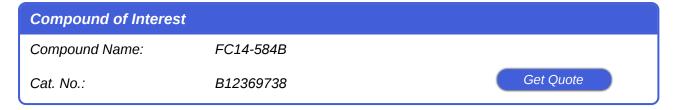


An In-Depth Technical Guide to the Mechanism of Action of FC14-584B

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FC14-584B is a dithiocarbamate compound that has demonstrated significant inhibitory activity against β -carbonic anhydrases (β -CAs). This technical guide delineates the core mechanism of action of **FC14-584B**, with a specific focus on its effects against Mycobacterium tuberculosis and the opportunistic amoeba Acanthamoeba castellanii. Through the inhibition of β -CAs, **FC14-584B** disrupts essential physiological processes in these pathogens, including pH homeostasis and CO2 sensing, highlighting its potential as a novel anti-infective agent. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of β-Carbonic Anhydrase

FC14-584B belongs to the dithiocarbamate class of compounds, which are known to be potent inhibitors of carbonic anhydrases. The primary mechanism of action of **FC14-584B** is the inhibition of β -carbonic anhydrases, a class of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O \rightleftharpoons HCO₃⁻ + H⁺).



Dithiocarbamates act as zinc-binding compounds. The sulfur atoms of the dithiocarbamate group chelate the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme. Unlike humans, who primarily have α -carbonic anhydrases, many pathogenic microorganisms, including Mycobacterium tuberculosis and Acanthamoeba castellanii, rely on β -carbonic anhydrases for their survival. This difference presents a selective target for therapeutic intervention.

Effects on Mycobacterium tuberculosis

In Mycobacterium tuberculosis (Mtb), β -carbonic anhydrases are crucial for pH regulation and for sensing the host environment, particularly CO2 levels. Inhibition of these enzymes by **FC14-584B** disrupts these vital functions, leading to impaired growth and survival of the bacterium.

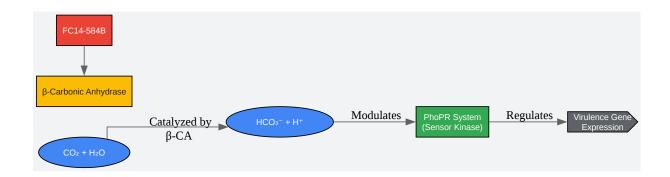
Ouantitative Data

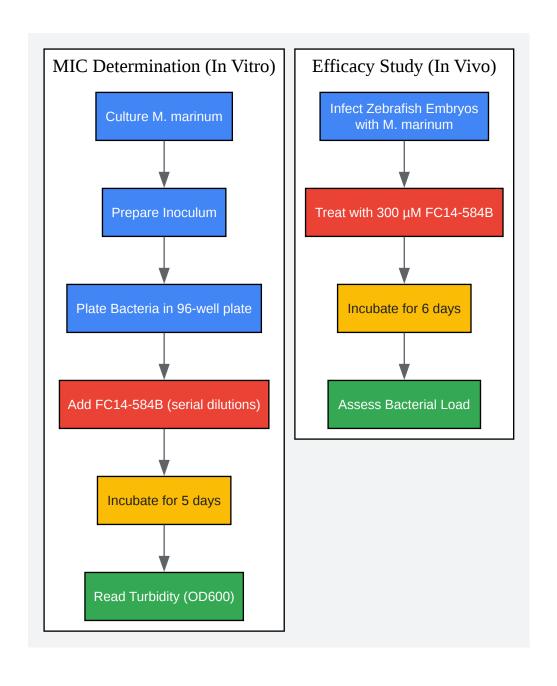
Parameter	Organism	Value	Reference
Minimum Inhibitory Concentration (MIC)	Mycobacterium marinum	75 μΜ	[1]
In vivo effective concentration	Zebrafish larvae infected with M. marinum	300 μΜ	[1][2]

Signaling Pathway

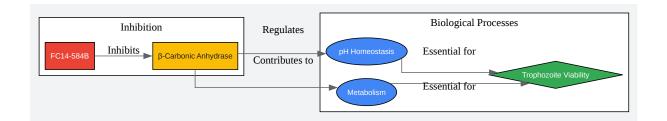
The inhibition of β -carbonic anhydrase in Mtb has been shown to impact the PhoPR two-component signaling system. This system is a key regulator of virulence and is responsive to environmental cues such as acidic pH and CO2 concentrations. By inhibiting β -CA, **FC14-584B** likely alters the intracellular bicarbonate and/or proton concentration, thereby modulating the activity of the PhoPR sensor kinase (PhoR) and its cognate response regulator (PhoP). This dysregulation of a critical signaling pathway contributes to the anti-mycobacterial effect.[3][4][5]

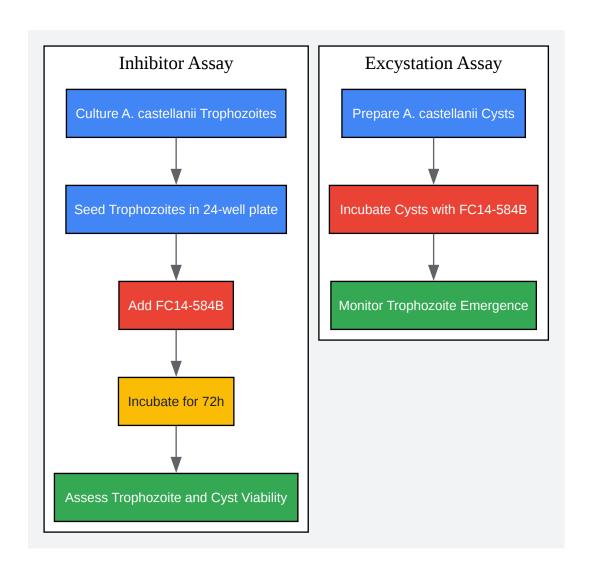












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